

# Spectroscopic Profile of Methyl 2-amino-6-methylbenzoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-amino-6-methylbenzoate

Cat. No.: B101674

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-amino-6-methylbenzoate** (CAS No. 18595-13-6), a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete, publicly available experimental dataset for this specific molecule is limited, this guide presents expected values derived from analyses of structurally similar compounds, alongside detailed experimental protocols.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Methyl 2-amino-6-methylbenzoate**. These values are based on established principles of spectroscopy and data from analogous substituted methyl benzoates.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	t	1H	Ar-H (H4)
~6.6-6.8	d	1H	Ar-H (H3)
~6.5-6.7	d	1H	Ar-H (H5)
~4.5-5.5	br s	2H	-NH <sub>2</sub>
~3.8	s	3H	-OCH <sub>3</sub>
~2.4	s	3H	Ar-CH <sub>3</sub>

Ar = Aromatic, s = singlet, d = doublet, t = triplet, br s = broad singlet

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Ester)
~148	C-NH <sub>2</sub> (C2)
~138	C-CH <sub>3</sub> (C6)
~130	C-H (C4)
~122	C-COOCH <sub>3</sub> (C1)
~115	C-H (C5)
~112	C-H (C3)
~52	-OCH <sub>3</sub>
~22	Ar-CH <sub>3</sub>

### IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100-3000	Medium to Weak	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (methyl groups)
1720-1700	Strong, Sharp	C=O stretch (ester)
1620-1580	Medium	N-H bend (amine) and Aromatic C=C stretch
1250-1200	Strong	Asymmetric C-O-C stretch (ester)
1100-1050	Strong	Symmetric C-O-C stretch (ester)

## MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
165	High	[M] <sup>+</sup> (Molecular ion)
134	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
106	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl fragment)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like **Methyl 2-amino-6-methylbenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Methyl 2-amino-6-methylbenzoate** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
  - The final solution height in the NMR tube should be approximately 4-5 cm.
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Acquire the spectrum using standard pulse sequences. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **Methyl 2-amino-6-methylbenzoate** in a volatile solvent with low IR absorbance in the regions of interest (e.g., dichloromethane or acetone).
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the sample solution to the center of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, add another drop of the solution and let it evaporate.
- Data Acquisition:
  - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - The typical scanning range is 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

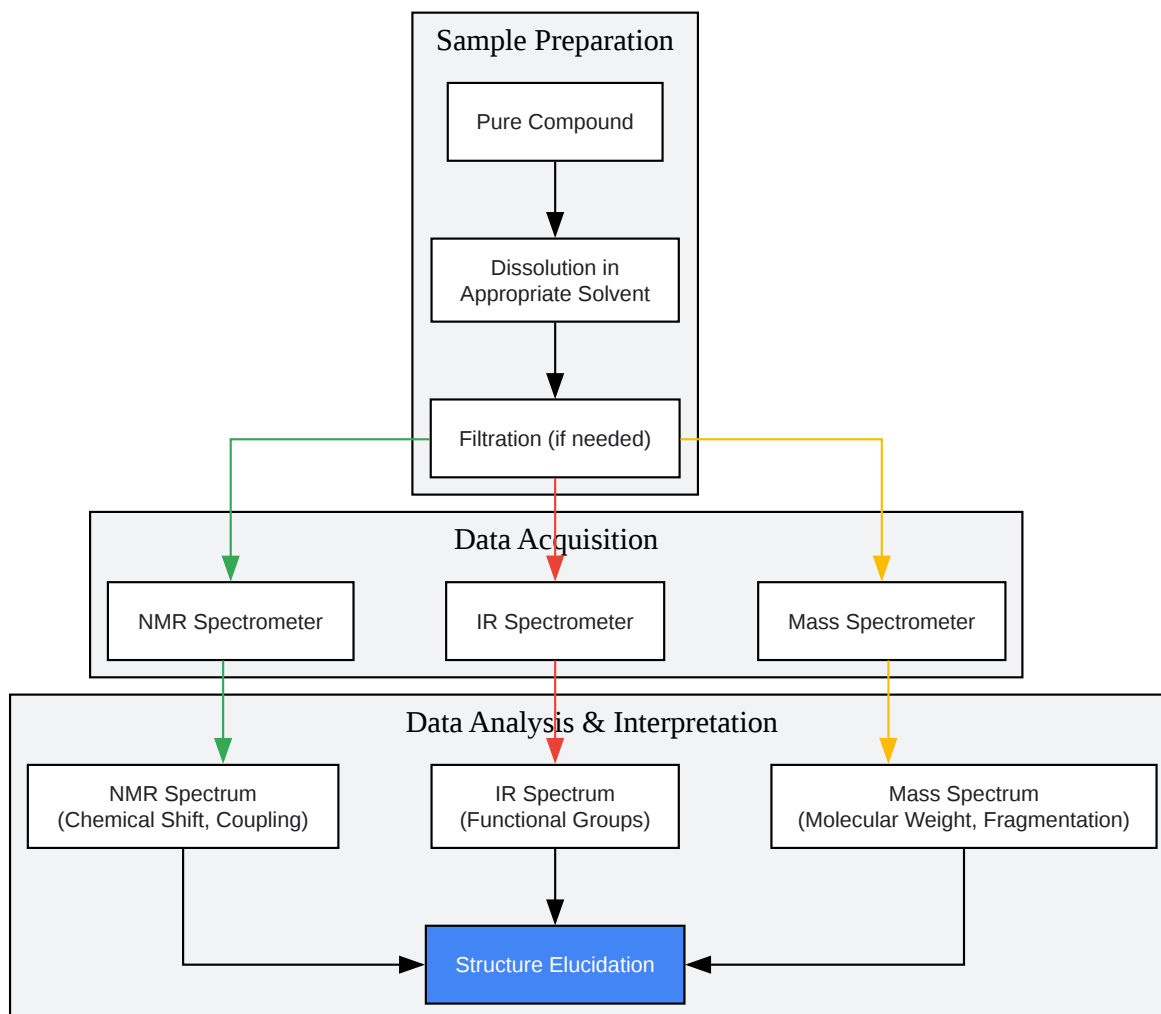
- Sample Preparation:
  - Prepare a stock solution of **Methyl 2-amino-6-methylbenzoate** at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
  - From the stock solution, prepare a dilute sample solution with a final concentration of approximately 1-10  $\mu\text{g/mL}$  in the same solvent.
  - Filter the final solution if any particulate matter is visible.
  - Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.
- Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
  - The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

- The separated compound then enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-6-methylbenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101674#methyl-2-amino-6-methylbenzoate-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b101674#methyl-2-amino-6-methylbenzoate-spectroscopic-data-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)